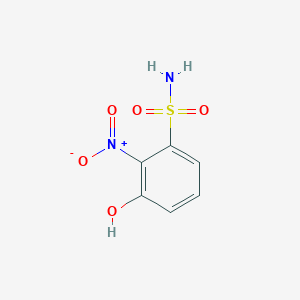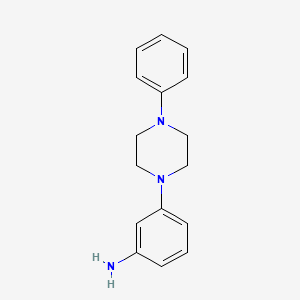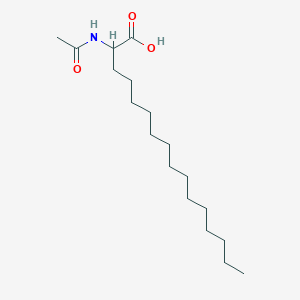![molecular formula C30H20Cl2O4S2 B14067214 1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene CAS No. 125430-15-1](/img/structure/B14067214.png)
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene is an organic compound that belongs to the class of sulfones. It is characterized by the presence of two sulfonyl groups attached to a benzene ring, with each sulfonyl group further connected to a 4-chlorophenyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,4-dibromobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the required quality standards for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing sulfonyl groups.
Oxidation and Reduction: The sulfonyl groups can be reduced to sulfides or oxidized to sulfonic acids under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with various nucleophiles to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Reduction: Products include sulfides and thiols.
Oxidation: Products include sulfonic acids and sulfonates.
Applications De Recherche Scientifique
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, including polymers and resins, due to its thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular signaling pathways, leading to changes in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-chlorophenyl) sulfone
- 4,4’-Dichlorodiphenyl sulfone
- 4,4’-Bis(4-chlorophenyl)sulfonyl-1,1’-biphenyl
Uniqueness
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its high thermal stability and resistance to chemical degradation make it particularly valuable in applications requiring durable materials.
Propriétés
Numéro CAS |
125430-15-1 |
|---|---|
Formule moléculaire |
C30H20Cl2O4S2 |
Poids moléculaire |
579.5 g/mol |
Nom IUPAC |
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene |
InChI |
InChI=1S/C30H20Cl2O4S2/c31-25-9-17-29(18-10-25)37(33,34)27-13-5-23(6-14-27)21-1-2-22(4-3-21)24-7-15-28(16-8-24)38(35,36)30-19-11-26(32)12-20-30/h1-20H |
Clé InChI |
YAAZCAOKAIYPLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate](/img/structure/B14067201.png)

![1,4-Dioxaspiro[4.8]tridecane](/img/structure/B14067220.png)


![tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14067236.png)

